3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a purine core structure substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which is then coupled with the purine core through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to ensure high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: Shares the thiazole ring structure but differs in the substitution pattern.
3-(2-methyl-1,3-thiazol-4-yl)pyridine: Contains a thiazole ring but with different substituents.
N,N-diethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline: Features a thiazole ring with nitro and diazenyl groups.
Uniqueness
The uniqueness of 3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its combination of a purine core with a thiazole ring and various substituents, which confer distinct chemical and biological properties.
Biological Activity
3-Methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a purine scaffold combined with thiazole and methylphenyl moieties, which contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Chemical Formula : C₁₈H₂₃N₅OS
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring is known for its ability to modulate enzyme activity and receptor interactions. Additionally, the purine structure can mimic nucleotides, potentially interfering with nucleic acid synthesis.
Antitumor Activity
Recent studies have indicated that derivatives of thiazole-bearing compounds exhibit significant antitumor properties. For instance:
- IC50 Values : Compounds with thiazole rings have shown IC50 values ranging from 1.61 µg/mL to 8.73 µg/mL against various cancer cell lines .
- Mechanism : The presence of electron-donating groups enhances cytotoxic activity by stabilizing interactions with target proteins involved in cell proliferation.
Anticonvulsant Activity
Some thiazole derivatives have demonstrated anticonvulsant effects in preclinical models:
- Case Study : A compound structurally similar to the target compound showed a 100% protection rate in tonic extensor phase elimination during seizure models .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Alkaline Phosphatase Inhibition : Studies reported that certain thiazole-containing compounds exhibited varying degrees of alkaline phosphatase inhibition with IC50 values indicating effective modulation of enzyme activity .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key reagents include:
- Bromine
- Thiosemicarbazide
Research Findings and Case Studies
Compound | Thiazole Part | Phenyl Part | IC50 (μM) | Hemolysis (%) |
---|---|---|---|---|
8a | 3.977 ± 0.356 | 7.79 ± 0.02 | 5.00 | 8.32 ± 0.03 |
8b | 5.987 ± 0.417 | 5.68 ± 0.04 | 4.00 | 6.84 ± 0.03 |
8c | 8.731 ± 0.664 | 7.58 ± 0.01 | 6.00 | - |
8d | 1.878 ± 0.071 | 8.32 ± 0.03 | - | - |
8e | 6.316 ± 0.551 | 6.84 ± 0.03 | - | - |
Properties
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c1-10-5-4-6-12(7-10)8-23-13-14(22(3)16(25)21-15(13)24)20-17(23)27-18-19-11(2)9-26-18/h4-7,9H,8H2,1-3H3,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHJIRJOLUYHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SC4=NC(=CS4)C)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.